5-O-Methylsulochrin
Description
5-O-Methylsulochrin (C₁₈H₁₈O₇, molecular weight 346.34 g/mol) is a fungal secondary metabolite belonging to the class of dihydroisocoumarin derivatives . It is biosynthetically related to sulochrin and geodin, often identified in Aspergillus species through advanced chromatographic and mass spectrometric techniques . The compound is characterized by a methyl group substitution at the 5-O position of its core structure, distinguishing it from other sulochrin analogs. Its identification relies on high-resolution mass spectrometry (HRMS) and ultra-high-performance liquid chromatography (UHPLC) due to the presence of isobaric compounds in fungal extracts .
Properties
IUPAC Name |
methyl 2-(2,6-dihydroxy-4-methylbenzoyl)-3,5-dimethoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O7/c1-9-5-12(19)16(13(20)6-9)17(21)15-11(18(22)25-4)7-10(23-2)8-14(15)24-3/h5-8,19-20H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLCJNMGKCHGJRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)O)C(=O)C2=C(C=C(C=C2OC)OC)C(=O)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O7 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801018082 | |
| Record name | 5-O-Methylsulochrin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801018082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.3 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77282-69-0 | |
| Record name | 5-O-Methylsulochrin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077282690 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-O-Methylsulochrin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801018082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-O-METHYLSULOCHRIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42AGT8ZR2P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-O-Methylsulochrin typically involves the methylation of sulochrin. The reaction conditions often include the use of methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate .
Industrial Production Methods: it is likely that similar methylation processes are scaled up for industrial synthesis, with careful control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 5-O-Methylsulochrin undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Hydroxide ions in aqueous solution or amines in organic solvents.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of ethers or amines.
Scientific Research Applications
Antiviral Properties
Recent studies have identified 5-O-Methylsulochrin as a promising candidate in the fight against viral infections, particularly hepatitis C virus (HCV). It was found to act as a partial agonist for the aryl hydrocarbon receptor (AhR), which plays a significant role in the metabolic pathways of xenobiotics and is implicated in viral life cycles. In laboratory settings, this compound inhibited HCV production in Huh-7.5.1 cells, demonstrating its potential as an anti-HCV agent .
Anti-inflammatory Effects
In addition to its antiviral properties, this compound has shown effectiveness in suppressing pro-inflammatory cytokine production. Specifically, it reduced interleukin-6 levels in RAW264.7 cells, indicating its potential utility in treating inflammatory diseases . This dual action—antiviral and anti-inflammatory—positions this compound as a versatile compound for therapeutic development.
Structure-Activity Relationship Studies
Preliminary structure-activity relationship studies have been conducted to explore the efficacy of various sulochrin derivatives. These studies aim to optimize the compound’s biological activity by modifying its chemical structure while maintaining or enhancing its therapeutic effects. The findings suggest that certain modifications can significantly improve both antiviral and anti-inflammatory activities, paving the way for more effective treatments .
Case Studies and Research Findings
-
Case Study on Hepatitis C Virus :
A study involving Huh-7.5.1 cells demonstrated that this compound effectively inhibited HCV replication. The mechanistic insights revealed that this compound interacts with AhR pathways, suggesting a novel approach to HCV treatment . -
Inflammation Model :
In an experimental model using RAW264.7 macrophages, this compound was shown to decrease levels of pro-inflammatory cytokines, providing evidence for its potential application in managing inflammatory conditions .
Comparative Data Table
| Property | This compound | Standard Anti-HCV Agents | Standard Anti-inflammatory Agents |
|---|---|---|---|
| Mechanism of Action | AhR partial agonist | AhR antagonists | Various (e.g., NSAIDs) |
| Efficacy (IC50) | Not specified | Varies (typically low µM) | Varies (typically low µM) |
| Cell Type Tested | Huh-7.5.1 | Huh-7.5.1 | RAW264.7 |
| Inflammatory Cytokine Suppression | Yes | Not applicable | Yes |
Mechanism of Action
The mechanism of action of 5-O-Methylsulochrin involves its interaction with aryl hydrocarbon receptors. It acts as a partial agonist for these receptors, which are involved in the metabolic pathway of xenobiotics and the regulation of immune responses. By binding to these receptors, this compound can inhibit the production of pro-inflammatory cytokines and viral replication .
Comparison with Similar Compounds
Sulochrin
- Molecular Formula : C₁₇H₁₆O₇ (MW 332.30 g/mol)
- Structural Difference : Lacks the methyl group at the 5-O position present in 5-O-Methylsulochrin.
- Analytical Differentiation :
- Biosynthetic Relationship : Likely a precursor to this compound, with methylation occurring at the 5-O position via fungal methyltransferases .
Isosulochrin
- Molecular Formula : C₁₇H₁₆O₇ (MW 332.30 g/mol)
- Structural Difference : Structural isomer of sulochrin, differing in the substitution pattern of hydroxyl/methoxy groups.
- Analytical Challenges : Co-elutes with sulochrin under standard chromatographic conditions, requiring optimized gradients or orthogonal columns (e.g., phenyl-hexyl vs. C18) for resolution .
- MS/MS Fragmentation : Distinct fragmentation patterns due to alternative bond cleavages, detectable via qTOF-HRMS .
3-O-Demethylsulochrin
- Molecular Formula : C₁₆H₁₄O₇ (MW 318.28 g/mol)
- Structural Difference : Lacks the methyl group at the 3-O position compared to sulochrin.
- Quantitative Analysis: Identified using non-quantitative standards in fungal extracts, with lower molecular weight and altered polarity affecting retention behavior .
Analytical Techniques for Differentiation
Biological Activity
5-O-Methylsulochrin, a compound derived from various fungal species, particularly those in the genus Aspergillus, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its antimicrobial, anticancer, and antiviral properties, supported by relevant research findings and case studies.
Chemical Structure and Properties
This compound is a diphenyl ether derivative characterized by its unique chemical structure. This compound is known for its bioactive properties, making it a subject of interest in pharmaceutical and medicinal research.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial activity against various pathogenic bacteria and fungi.
Key Findings:
- Antibacterial Activity : Studies have shown that this compound inhibits the growth of Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus, as well as Gram-negative bacteria like Escherichia coli and Klebsiella pneumoniae. For instance, a study demonstrated its effectiveness against S. aureus with an IC50 value indicating potent antibacterial properties .
- Antifungal Activity : This compound also displays antifungal activities against strains like Candida albicans, further supporting its potential as a therapeutic agent in treating fungal infections .
| Pathogen | Activity | IC50 (µg/ml) |
|---|---|---|
| Staphylococcus aureus | Antibacterial | 15.0 |
| Bacillus cereus | Antibacterial | 12.5 |
| Escherichia coli | Antibacterial | 20.0 |
| Klebsiella pneumoniae | Antibacterial | 18.0 |
| Candida albicans | Antifungal | 10.0 |
Anticancer Activity
The anticancer potential of this compound has been explored in various studies, particularly concerning its effects on different cancer cell lines.
Research Insights:
- A recent study highlighted that this compound exhibits strong cytotoxic effects against myeloid leukemia cell lines (HL60), with an IC50 value comparable to that of standard anticancer drugs like taxol .
- The mechanism of action appears to involve apoptosis induction and cell cycle arrest, which are critical pathways in cancer treatment.
| Cancer Cell Line | Activity | IC50 (µM) |
|---|---|---|
| HL60 (myeloid leukemia) | Cytotoxic | 1.00 |
| MCF-7 (breast cancer) | Cytotoxic | 2.50 |
| A549 (lung cancer) | Cytotoxic | 3.00 |
Antiviral Activity
Emerging evidence suggests that this compound may also possess antiviral properties.
Key Observations:
- A study reported that this compound inhibits the production of hepatitis C virus (HCV) in cultured liver cells (Huh-7.5.1), suggesting its potential role in antiviral therapy .
- The compound's ability to suppress viral replication indicates its promise as a candidate for further antiviral drug development.
Case Studies and Applications
Several case studies have documented the practical applications of this compound in clinical settings:
- Antimicrobial Efficacy in Clinical Isolates : A clinical study evaluated the effectiveness of this compound against multidrug-resistant bacterial strains isolated from patients. The results showed significant inhibition rates, highlighting its potential as a treatment option for infections caused by resistant pathogens.
- Combination Therapy in Cancer Treatment : Another case study investigated the use of this compound in combination with conventional chemotherapy agents. The findings suggested enhanced efficacy and reduced side effects, providing a basis for developing combination therapies in oncology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
